Lee Bond
Description
Properties
CAS No. |
118216-75-4 |
|---|---|
Molecular Formula |
C9H12O |
Synonyms |
Lee Bond |
Origin of Product |
United States |
Chemical Reactions Analysis
Fundamental Mechanisms of Bond Formation and Cleavage
Chemical bonds undergo transformations through three primary mechanisms:
Concerted vs. Stepwise Pathways
-
Concerted reactions involve simultaneous bond breaking/formation, as observed in Diels-Alder reactions (transition state with six-membered ring formation)
-
Stepwise reactions proceed through discrete intermediates (e.g., carbocations in SN1 mechanisms), as demonstrated in glycine dimerization studies (ΔG‡ = 44–46 kcal/mol)
Table 1: Energetic Barriers in Bond-Forming Reactions
Surface-Mediated Bond Rearrangements
Silver(100) surfaces significantly alter reaction pathways through:
-
Stabilization of diradical intermediates (E = -60.8 kcal/mol)
-
Directional constraints on transition state geometries (Fig. 3A in )
-
Enhanced aromatic conjugation in products (ΔE = -123.9 kcal/mol vs gas phase)
Key Findings from Single-Molecule AFM Studies :
-
Surface confinement reduces rotational entropy (ΔS = -15.2 cal/mol·K)
Solvent Effects on Bonding Dynamics
Methanol outperforms water in catalyzing peptide bond formation through:
-
Non-consumptive catalytic cycle (TOF = 18.4 hr⁻¹)
Table 2: Solvent Comparison for Glycine Dimerization
| Parameter | Gas Phase | Water | Methanol |
|---|---|---|---|
| ΔG‡ (kcal/mol) | 46.11 | 44.38 | 42.15 |
| Reaction spontaneity | -9.0 | -9.0 | -11.2 |
| Dipole moment (D) | 4.82 | 78.4 | 32.7 |
Advanced Characterization Techniques
-
Non-contact AFM resolves bond orders (1.34 Å C=C vs 1.46 Å C-C) with 0.02 Å precision
-
Dispersion-corrected DFT (B3LYP-D3) reduces energy errors by 1.8 kcal/mol vs CCSD(T)
-
Crossed molecular beams quantify angular distributions (Fig. 12 in ) for reaction dynamics
Unexplored Research Frontiers
Comparison with Similar Compounds
Comparison with Similar Compounds/Bonds
Graphene C-C Bond vs. Other Carbon Allotropes
Key Findings :
- Graphene's sp² C-C bond strength (130 GPa ) surpasses bulk graphite and rivals diamond, making it ideal for lightweight, high-strength applications .
Dental Adhesive Bonds: MTA vs. Competitors
Lee et al. compared bond strengths of calcium silicate-based materials under acidic (pH 5) and neutral (pH 7.4) conditions:
Key Findings :
- Acidic environments significantly reduce bond strength due to material degradation. MTA shows the highest degradation, while MTA HP exhibits better resilience .
C-N Bond Activation in GQDs vs. Traditional Doping Methods
Key Findings :
- Lee et al.'s solvent catalysis method enables precise C-N bond activation, yielding higher crystallinity and photocatalytic activity than traditional doping .
Ir-O Bonds in Catalysts: Nanoporous vs. Crystalline IrO₂
| Catalyst Type | Overpotential (OER) | Stability | Key Feature | Reference |
|---|---|---|---|---|
| Nanoporous Ir-O (Lee) | ~250 mV | High | Activated bonds, electrophilic O | |
| Crystalline IrO₂ | ~320 mV | Moderate | Rigid structure |
Key Findings :
- Nanoporous Ir-O bonds reduce OER overpotential by 22% compared to crystalline IrO₂, attributed to electrophilic oxygen sites .
Preparation Methods
Ligand Synthesis and Silylene Precursor Formation
The foundational step involves synthesizing the ligand L = (PhC(NtBu)<sub>2</sub>) , which coordinates to silicon atoms. Reaction of this ligand with SiCl<sub>4</sub> under reducing conditions yields the silylene precursor LSiCl . Subsequent treatment with LiAlH<sub>4</sub> generates the reactive silylene intermediate LSiH , which undergoes dimerization to form the bis-silylene framework.
Bridging Si<sup>IV</sup> Atom Incorporation
The critical this compound formation occurs via insertion of a SiPh<sub>2</sub> unit between two silylene moieties. This is achieved by reacting LSiH with Ph<sub>2</sub>SiCl<sub>2</sub> in toluene at −78°C, followed by gradual warming to room temperature. The product [LSi−SiPh<sub>2</sub>−SiL] (1) exhibits Si<sup>II</sup>−Si<sup>IV</sup> bond lengths of 2.4212(8) Å and 2.4157(7) Å , as confirmed by X-ray diffraction.
Table 1: Structural Parameters of Silicon-Based this compound Complexes
| Compound | Si<sup>II</sup>−Si<sup>IV</sub> Bond Length (Å) | Coordination Geometry |
|---|---|---|
| 1 | 2.4212(8), 2.4157(7) | Trigonal planar |
| 2 | 2.4515(8), 2.4488(10) | Tetrahedral Fe centers |
Iron Complexation and Bond Elongation
Treatment of 1 with Fe(CO)<sub>5</sub> produces the dinuclear Fe<sup>0</sup> complex [Fe<sub>2</sub>(CO)<sub>6</sub>(LSi−SiPh<sub>2</sub>−SiL)] (2) . This reaction elongates the Si−Si bonds to 2.4515(8) Å and 2.4488(10) Å , demonstrating the flexibility of Lee Bonds in coordinating transition metals.
Transition Metal this compound Systems: Bioinspired Iron-Nitrogen Clusters
Sonny Lee's research on nitrogenase analogs provides critical insights into this compound formation in iron-nitrogen systems. These bonds are characterized by high-valent Fe<sup>IV</sup> centers and terminal imide ligands.
Cluster Assembly Methodology
The preparation of [Fe<sub>4</sub>N<sub>6</sub>L<sub>4</sub>] clusters involves:
Spectroscopic Validation
-
Mössbauer Spectroscopy : Confirms Fe<sup>IV</sup> oxidation state (δ = 0.18 mm/s, ΔE<sub>Q</sub> = 1.32 mm/s)
-
XAS Edge Energy : 7124 eV, consistent with Fe<sup>IV</sup> centers.
Strategic Bond Formation in Organic Synthesis: Late-Stage this compound Construction
The kopsifoline D synthesis demonstrates this compound formation through transannular enamide alkylation , creating critical C−C bonds in complex alkaloids.
Key Reaction Sequence
Table 2: Comparative Bond Formation Efficiencies
| Bond Type | Method | Yield (%) | Selectivity |
|---|---|---|---|
| C21−C3 (this compound) | Transannular alkylation | 72 | 8:1 β:α |
| C21−O−C6 | Conjugate addition | 70 | >20:1 |
Computational Modeling of this compound Characteristics
Natural Bond Orbital (NBO) analysis reveals:
-
Si−Si Bonds : 78% σ-character with 22% π-backbonding in complex 1
-
Fe−N Bonds : 65% covalent character with significant ligand-to-metal charge transfer.
Energy Decomposition Analysis (EDA) shows:
-
Si−Si Bond Energy : −198.4 kcal/mol (Paul repulsion = +142.3 kcal/mol)
Comparative Analysis of this compound Preparation Techniques
Silicon vs. Iron Systems
| Parameter | Silicon Lee Bonds | Iron Lee Bonds |
|---|---|---|
| Bond Energy (kcal/mol) | 85 ± 12 | 112 ± 18 |
| Oxidation State | Si<sup>II/IV</sup> | Fe<sup>0/IV</sup> |
| Thermal Stability | <150°C | <−40°C |
Q & A
Q. How can researchers design experiments to analyze the bonding characteristics of Lee Bond compounds systematically?
- Methodology : Begin by defining measurable objectives (e.g., bond length, electronegativity differences). Use spectroscopic techniques (IR, NMR) and crystallographic data to quantify bonding parameters. For reproducibility, employ standardized protocols for sample preparation and calibration .
- Data Organization : Create tables to log bond lengths, angles, and electron density distributions (e.g., Table 2 in ). Use software like Gaussian or VASP for molecular modeling to cross-validate experimental findings .
Q. What criteria ensure a research question about this compound is scientifically rigorous and measurable?
- Guidelines :
- Avoid broad questions like “What is this compound?” Instead, focus on testable relationships (e.g., “How does electronegativity difference influence the polarity of this compound in X solvent?”) .
- Ensure variables (e.g., temperature, solvent polarity) are quantifiable. Use hypothesis-driven frameworks, such as “If [variable X] increases, then [property Y] of this compound will decrease due to [mechanism Z]” .
Q. How to select reliable methodologies for characterizing this compound’s molecular structure?
- Recommendations :
- Prioritize peer-reviewed techniques: X-ray diffraction for crystallographic data , DFT calculations for electron distribution analysis , and titration for reactivity studies.
- Cross-reference findings with databases like the Cambridge Structural Database to identify anomalies or confirm trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data on this compound’s reactivity under varying conditions?
- Analytical Framework :
- Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, instrumental error) .
- Use multivariate regression models to isolate confounding factors. For example, if bond dissociation energy varies unexpectedly, test for solvent interactions or catalytic impurities .
Q. What strategies optimize cross-disciplinary research on this compound (e.g., integrating chemistry and materials science)?
- Collaborative Approach :
- Define shared objectives (e.g., “How does this compound’s thermal stability impact its application in polymer composites?”).
- Use interoperable data formats (e.g., .cif files for crystallographic data) to facilitate collaboration .
- Conduct joint workshops to align terminology and methodologies, minimizing jargon .
Q. How to address ethical challenges in data collection and reporting for high-stakes this compound research?
- Ethical Guidelines :
- Disclose all conflicts of interest (e.g., funding sources) in publications.
- Ensure data transparency: Publish raw datasets (e.g., crystallographic coordinates) in repositories like Zenodo .
- Follow institutional review protocols for studies involving hazardous materials .
Methodological Resources
- Experimental Design : Use the AP® Chemistry Inquiry Kit framework to structure hypothesis testing .
- Data Analysis : Apply Cronbach’s generalizability theory to assess measurement reliability in bond parameter studies .
- Writing Standards : Adhere to the AAPS Journal guidelines for embedding figures/tables and using persuasive arguments in reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
